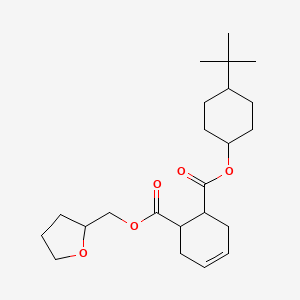

4-tert-butylcyclohexyl tetrahydro-2-furanylmethyl 4-cyclohexene-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-tert-butylcyclohexyl tetrahydro-2-furanylmethyl 4-cyclohexene-1,2-dicarboxylate involves intricate chemical processes. For example, Ishii et al. (2000) described the synthesis of sterically congested cycloalkenes, which are similar in complexity to the target compound. This synthesis utilized processes like oxidation and thermal isomerization, indicating the complexity involved in synthesizing such compounds (Ishii et al., 2000).

Molecular Structure Analysis

The molecular structure of these types of compounds typically shows significant strain due to steric congestion, as noted by Ishii et al. (2000) in their study of related cycloalkenes. Such structures are often characterized by strained C=C bonds, which can be comparable to those in the most strained alkenes reported so far (Ishii et al., 2000).

Chemical Reactions and Properties

In related studies, Keess & Oestreich (2017) demonstrated that cyclohexa-1,4-dienes with tert-butyl groups can function as isobutane equivalents in certain chemical reactions. This indicates that compounds with tert-butyl groups, like the one , can have unique reactivity and serve as key intermediates in organic synthesis (Keess & Oestreich, 2017).

Physical Properties Analysis

Physical properties of these compounds, like those studied by Matteis & Utley (1992), often involve considerations of isomerization under reaction conditions. They observed that the proportions of cis and trans isomers in the product were a function of reaction conditions, highlighting the importance of kinetic control in determining the physical properties of such compounds (Matteis & Utley, 1992).

Chemical Properties Analysis

The chemical properties of related compounds are often defined by their stereochemistry and mechanism of reaction, as illustrated by Utley et al. (1995) in their study of methyl 4-tert-butylcyclohex-1-enecarboxylate. Their work on the electrochemical hydrodimerisation of this compound shows how stereochemical and mechanistic details can dictate the outcomes of chemical reactions, which is likely relevant for the compound (Utley et al., 1995).

Safety and Hazards

properties

IUPAC Name |

2-O-(4-tert-butylcyclohexyl) 1-O-(oxolan-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O5/c1-23(2,3)16-10-12-17(13-11-16)28-22(25)20-9-5-4-8-19(20)21(24)27-15-18-7-6-14-26-18/h4-5,16-20H,6-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFHVXQBMHFRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)C2CC=CCC2C(=O)OCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)

![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)